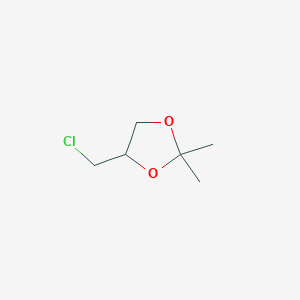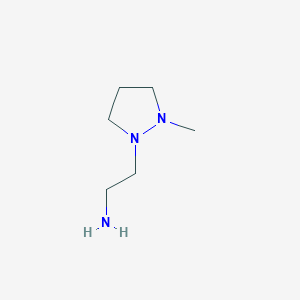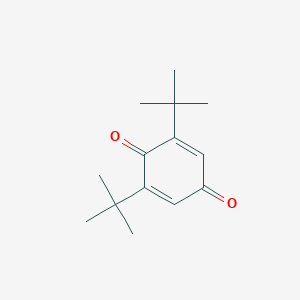![molecular formula C20H28O5 B114792 4-[10-(Acryloyloxy)decyloxy]benzoic acid CAS No. 143203-04-7](/img/structure/B114792.png)
4-[10-(Acryloyloxy)decyloxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[10-(Acryloyloxy)decyloxy]benzoic acid, commonly known as ADBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADBA is a member of the benzoic acid family, which is widely used in the pharmaceutical, cosmetic, and food industries.
Wissenschaftliche Forschungsanwendungen
ADBA has shown promising results in various scientific research applications. It has been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. ADBA has also been investigated as a photosensitive material for holographic storage due to its high diffraction efficiency and stability. Additionally, ADBA has been studied as a surfactant in emulsion polymerization, which is a process used in the production of latex-based products.
Wirkmechanismus
The mechanism of action of ADBA is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. ADBA has also been found to inhibit the growth of tumor cells by blocking the cell cycle at the G2/M phase.
Biochemische Und Physiologische Effekte
ADBA has been found to have minimal toxicity in vitro and in vivo studies. It has been shown to have no significant effects on liver and kidney function, and no adverse effects on the reproductive system. ADBA has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ADBA has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. ADBA is also relatively easy to synthesize and purify. However, ADBA has limitations as well. It is hydrophobic, which limits its solubility in aqueous solutions. This can make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for ADBA research. One potential direction is the investigation of its potential as a drug delivery system. ADBA has been shown to have good biocompatibility and low toxicity, which makes it a promising candidate for drug delivery applications. Another potential direction is the development of ADBA-based materials for use in electronic devices. ADBA has been shown to have excellent photoresponsive properties, which could be useful in the development of optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of ADBA and its potential applications in various fields.
Conclusion:
In conclusion, ADBA is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ADBA and its applications in various fields.
Synthesemethoden
ADBA can be synthesized through the reaction between 4-hydroxybenzoic acid and 10-bromodecanoic acid, followed by esterification with acryloyl chloride. The reaction yields ADBA as a white crystalline solid with a melting point of 110-112°C.
Eigenschaften
CAS-Nummer |
143203-04-7 |
|---|---|
Produktname |
4-[10-(Acryloyloxy)decyloxy]benzoic acid |
Molekularformel |
C20H28O5 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-(10-prop-2-enoyloxydecoxy)benzoic acid |
InChI |
InChI=1S/C20H28O5/c1-2-19(21)25-16-10-8-6-4-3-5-7-9-15-24-18-13-11-17(12-14-18)20(22)23/h2,11-14H,1,3-10,15-16H2,(H,22,23) |
InChI-Schlüssel |
BYHJFJWELPBFAI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C=CC(=O)OCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
Synonyme |
4-(10-ACRYLOYLOXY-N-DEC-1-YLOXY)BENZOIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



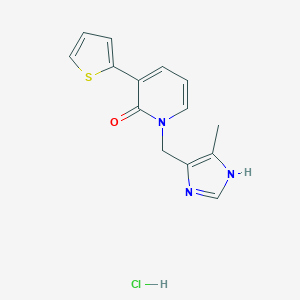
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)
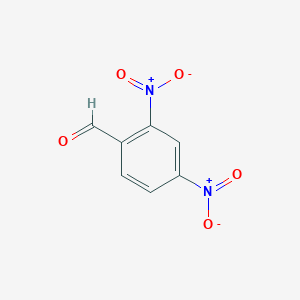
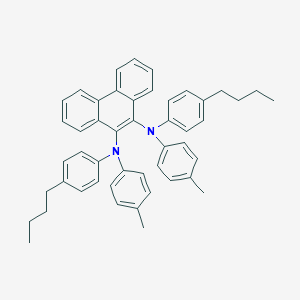
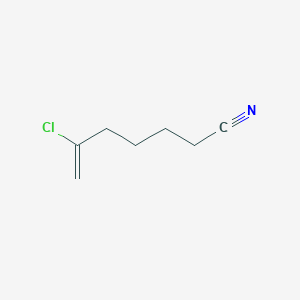
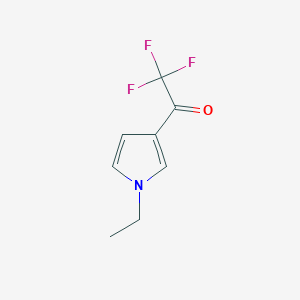
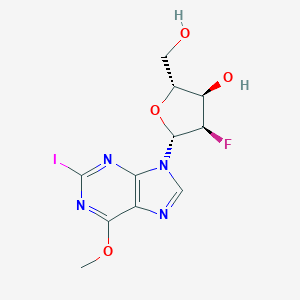
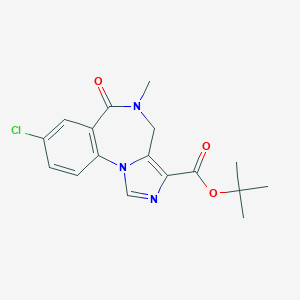
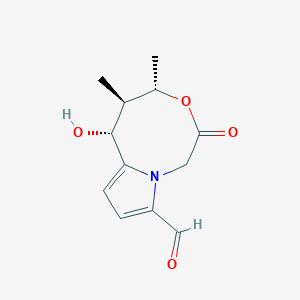
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![2-[dimethylamino(fluoro)phosphoryl]oxy-N,N-dimethylethanamine](/img/structure/B114735.png)
